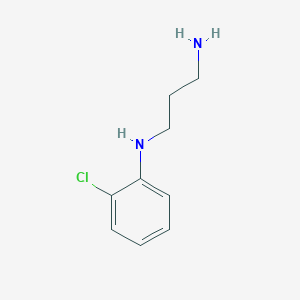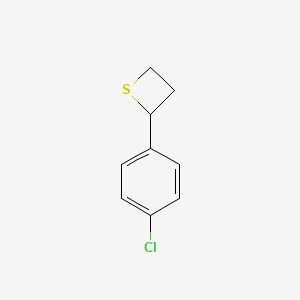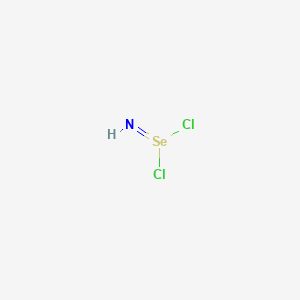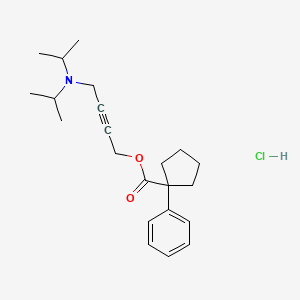
1,2-Dihexylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihexylcyclopropene is an organic compound with the molecular formula C15H28 . It is a cyclopropene derivative where two hexyl groups are attached to the cyclopropene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihexylcyclopropene typically involves the reaction of hexyl-substituted alkenes with carbenes. Carbenes are highly reactive species that can add to double bonds to form cyclopropane rings. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the cyclopropene ring .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dihexylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring into a cyclopropane ring.
Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives .
Applications De Recherche Scientifique
1,2-Dihexylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,2-Dihexylcyclopropene exerts its effects involves the interaction of its cyclopropene ring with various molecular targets. The strained nature of the cyclopropene ring makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of reactive intermediates that can interact with biological molecules or other chemical species .
Comparaison Avec Des Composés Similaires
Cyclopropene: The parent compound of 1,2-Dihexylcyclopropene, with no substituents.
1,2-Dimethylcyclopropene: A similar compound with methyl groups instead of hexyl groups.
1,2-Diphenylcyclopropene: A compound with phenyl groups attached to the cyclopropene ring.
Uniqueness: this compound is unique due to the presence of long hexyl chains, which can influence its physical and chemical properties.
Propriétés
Numéro CAS |
35365-52-7 |
|---|---|
Formule moléculaire |
C15H28 |
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
1,2-dihexylcyclopropene |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-14-13-15(14)12-10-8-6-4-2/h3-13H2,1-2H3 |
Clé InChI |
OTAPPAKLMIEBOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)

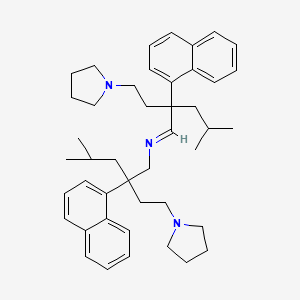
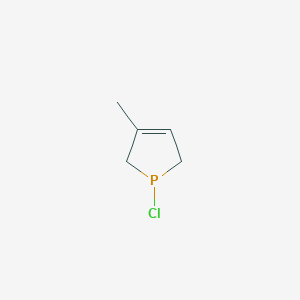

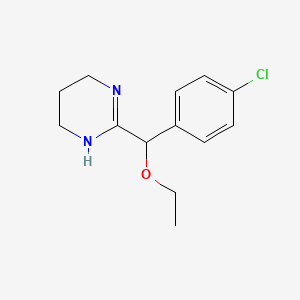
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

